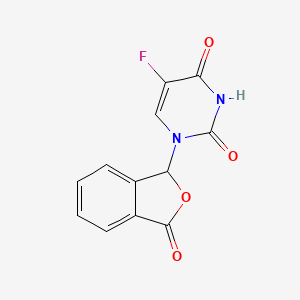

1-Phthalidyl-5-fluorouracil

Übersicht

Beschreibung

1-Phthalidyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is designed to enhance the delivery and efficacy of 5-fluorouracil by modifying its chemical structure to improve its pharmacokinetic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-phthalidyl-5-fluorouracil involves the reaction of 5-fluorouracil with phthalic anhydride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the phthalidyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality .

Analyse Chemischer Reaktionen

Metabolic Reactions

PH-FU undergoes enzymatic hydrolysis in vivo to release 5-FU, its active metabolite:

-

PH-FU Hydrolase : A cytosolic enzyme in rat liver cleaves the phthalidyl group, producing 5-FU, 2-carboxybenzaldehyde (CBA), and α-hydroxymethylbenzoic acid (HMB) .

-

Enzyme Induction : Phenobarbital pretreatment increases PH-FU hydrolase activity by 2.5-fold, accelerating 5-FU release .

Key Metabolic Data :

| Parameter | Value |

|---|---|

| Major metabolites | 5-FU, CBA, HMB |

| PH-FU hydrolase localization | Cytosol |

| Phenobarbital induction | ↑ 250% activity |

| 3-Methylcholanthrene effect | No significant change |

Stability and Reactivity

-

pH Sensitivity : PH-FU derivatives are stable in acidic conditions but hydrolyze rapidly in alkaline environments .

-

Enzymatic Inhibition : PH-FU hydrolase activity is inhibited by NADH and aldehydes (e.g., acetaldehyde) .

Pharmacokinetic Stability (In Vivo) :

| Parameter | PH-FU | Tegafur (Control) |

|---|---|---|

| LD50 (oral, mice) | >2,500 mg/kg | 1,650 mg/kg |

| Serum 5-FU conversion | Delayed release | Rapid conversion |

Comparative Reactivity with Other Derivatives

PH-FU shows distinct reactivity compared to tegafur (N-(2-tetrahydrofuranyl)-5-FU):

-

Higher Stability : Reduced spontaneous hydrolysis in blood, enabling prolonged 5-FU release .

-

Lower Toxicity : Oral LD50 >2,500 mg/kg vs. tegafur’s 1,650 mg/kg .

Key Research Findings

-

Antitumor Efficacy : PH-FU demonstrates superior activity against solid tumors (e.g., Meth-A fibrosarcoma) compared to leukemia models .

-

Synthetic Optimization : Use of DIC (N,N'-diisopropylcarbodiimide) over DCC (dicyclohexylcarbodiimide) improves esterification yield and simplifies purification .

Mechanistic Insight :

The prodrug’s delayed 5-FU release reduces systemic toxicity while maintaining antitumor efficacy, attributed to targeted hydrolysis in tumor tissues .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compound : Used to study the reactivity and stability of fluorinated pyrimidines.

Biology

- Cellular Effects : Investigated for its potential to enhance the delivery of 5-fluorouracil to target cells and its overall impact on cellular processes.

Medicine

- Prodrug Exploration : Explored as a prodrug to improve the therapeutic index of 5-fluorouracil in cancer treatment, particularly in enhancing its efficacy while minimizing toxicity.

Industry

- Drug Development : Utilized in developing new drug formulations and delivery systems aimed at improving patient outcomes in cancer therapy.

Pharmacokinetics

Studies have shown that the metabolism of 1-phthalidyl-5-fluorouracil occurs primarily in the liver, with significant metabolites including 5-fluorouracil itself and other byproducts. The pharmacokinetic profile indicates high tissue concentrations in the digestive tract and kidneys, with effective delivery to tumor sites .

Case Study 1: Treatment Efficacy

A notable case involved a patient with metastatic esophageal cancer who exhibited partial dihydropyrimidine dehydrogenase deficiency. Therapeutic drug monitoring allowed for safe administration of 5-fluorouracil, demonstrating that individualized dosing can mitigate severe toxicities associated with this treatment .

Case Study 2: Enhanced Delivery Systems

Recent studies have focused on developing topical patches containing 5-fluorouracil, which have shown improved skin permeation compared to traditional formulations. These patches aim to provide controlled dosing and sustained release, potentially reducing systemic exposure while maintaining therapeutic efficacy against non-melanoma skin cancers .

Data Tables

| Application Area | Details |

|---|---|

| Chemistry | Model compound for fluorinated pyrimidines |

| Biology | Enhances cellular delivery of 5-fluorouracil |

| Medicine | Prodrug exploration for improved therapeutic index |

| Industry | New drug formulation development |

| Pharmacokinetic Findings | Observations |

|---|---|

| Tissue Concentration | High in digestive tract and kidneys |

| Metabolites | Major metabolites include 5-fluorouracil |

| Tumor Delivery | Effective delivery to tumor sites |

Wirkmechanismus

1-Phthalidyl-5-fluorouracil exerts its effects by releasing 5-fluorouracil upon hydrolysis. The released 5-fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound also interferes with RNA processing and function, contributing to its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Fluorouracil: The parent compound, widely used in chemotherapy.

Capecitabine: An oral prodrug of 5-fluorouracil with improved bioavailability.

Tegafur: Another prodrug of 5-fluorouracil used in combination therapies.

Uniqueness

1-Phthalidyl-5-fluorouracil is unique due to its phthalidyl group, which enhances the delivery and stability of 5-fluorouracil. This modification allows for more controlled release and targeted delivery, potentially reducing side effects and improving therapeutic outcomes .

Biologische Aktivität

Overview

1-Phthalidyl-5-fluorouracil is a derivative of the well-known chemotherapeutic agent 5-fluorouracil (5-FU). This modification aims to enhance the delivery and efficacy of 5-FU by improving its pharmacokinetic properties. The compound is primarily studied for its potential applications in cancer treatment, where it functions as a prodrug that releases 5-FU upon hydrolysis.

This compound acts by releasing 5-FU, which inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition disrupts DNA replication and leads to cell death. Additionally, 5-FU interferes with RNA processing, contributing to its cytotoxic effects. The unique phthalidyl group enhances the stability and controlled release of 5-FU, potentially reducing side effects and improving therapeutic outcomes compared to traditional 5-FU administration.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₇FN₂O₄ |

| Canonical SMILES | C1=CC=C2C(=C1)C(OC2=O)N3C=C(C(=O)NC3=O)F |

| DSSTOX Substance ID | DTXSID901002250 |

In Vitro Studies

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. In studies comparing its activity to that of 5-FU, it was found that the phthalidyl derivative had improved efficacy in inhibiting cell growth, suggesting a potential for enhanced therapeutic index in clinical applications .

Case Studies

- Case Report on Metastatic Esophageal Cancer : A 74-year-old patient with metastatic esophageal adenocarcinoma was treated with a modified regimen of 5-FU due to partial DPD deficiency. After adjusting the dosage based on uracilemia measurements, the patient showed significant improvement without severe adverse effects. This case highlights the importance of personalized treatment plans when using fluoropyrimidines like 5-FU .

- Acute Toxic Myocardial Damage : Another case documented acute myocardial damage during a continuous infusion of 5-FU. Although this case is not directly linked to this compound, it underscores the need for careful monitoring of cardiovascular responses in patients receiving fluoropyrimidine-based therapies .

Comparative Analysis with Similar Compounds

| Compound | Mechanism | Unique Features |

|---|---|---|

| 5-Fluorouracil (5-FU) | Inhibits thymidylate synthase | Widely used; known side effects |

| Capecitabine | Converts to 5-FU in vivo | Oral administration; improved bioavailability |

| Tegafur | Prodrug of 5-FU | Used in combination therapies |

| 1-Phthalidyl-5-FU | Releases 5-FU upon hydrolysis | Enhanced delivery and stability |

Metabolism and Pharmacokinetics

The metabolism of this compound involves hydrolysis to release active 5-FU, which is then metabolized primarily by dihydropyrimidine dehydrogenase (DPD). Variability in DPD activity among patients can significantly affect the pharmacokinetics and efficacy of treatment with fluoropyrimidines .

Eigenschaften

IUPAC Name |

5-fluoro-1-(3-oxo-1H-2-benzofuran-1-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O4/c13-8-5-15(12(18)14-9(8)16)10-6-3-1-2-4-7(6)11(17)19-10/h1-5,10H,(H,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADGCGSQDUSAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)N3C=C(C(=O)NC3=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002250 | |

| Record name | 5-Fluoro-4-hydroxy-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81820-68-0 | |

| Record name | 1-Phthalidyl-5-fluorouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81820-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phthalidyl-5-fluorouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081820680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-4-hydroxy-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHTHALIDYL-5-FLUOROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF1JN84R8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.